Glycyl-L-prolyl-L-alanyl-L-phenylalanine

Description

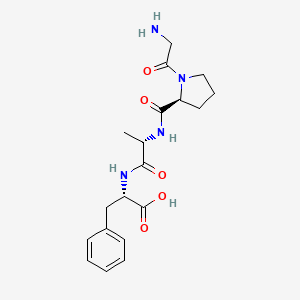

Structure

2D Structure

3D Structure

Properties

CAS No. |

438573-01-4 |

|---|---|

Molecular Formula |

C19H26N4O5 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H26N4O5/c1-12(21-18(26)15-8-5-9-23(15)16(24)11-20)17(25)22-14(19(27)28)10-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11,20H2,1H3,(H,21,26)(H,22,25)(H,27,28)/t12-,14-,15-/m0/s1 |

InChI Key |

BUEMIXKQQMLCRD-QEJZJMRPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)CN |

Origin of Product |

United States |

Synthesis Strategies and Methodologies for Glycyl L Prolyl L Alanyl L Phenylalanine

Solid-Phase Peptide Synthesis (SPPS) Techniques for Tetrapeptide Assembly

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone in the creation of peptides like Glycyl-L-prolyl-L-alanyl-L-phenylalanine due to its efficiency and amenability to automation. bachem.comjpt.com The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. bachem.comnih.gov This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. bachem.comnih.gov

Selection of Resin Supports and Linkers

The choice of resin and an appropriate linker is a critical first step that dictates the conditions for peptide cleavage and the nature of the C-terminal functional group. nih.govnih.gov For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several resin and linker combinations are suitable.

Wang resin is a widely utilized support for generating peptides with a C-terminal acid. peptide.comfluorochem.co.uk The peptide is attached to the resin via a 4-hydroxybenzyl alcohol linker, forming a benzylic ester bond that is readily cleaved by moderately strong acids such as trifluoroacetic acid (TFA). peptide.com Another common choice is the 2-Chlorotrityl chloride resin, which is highly acid-labile and allows for the cleavage of the peptide under very mild acidic conditions, often preserving acid-sensitive side-chain protecting groups. peptide.combiosynth.com This resin is particularly advantageous for preventing diketopiperazine formation, a potential side reaction involving the proline residue in the target sequence. biosynth.com

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Group | Key Advantages |

| Wang Resin | 4-Hydroxybenzyl alcohol | Moderate acid (e.g., TFA) | Carboxylic acid | Widely used, good stability. peptide.comfluorochem.co.uk |

| 2-Chlorotrityl Resin | Trityl | Very mild acid | Carboxylic acid | Minimizes racemization and diketopiperazine formation. peptide.combiosynth.com |

| Merrifield Resin | Benzyl (B1604629) | Strong acid (e.g., HF) | Carboxylic acid | Historically significant, often used with Boc-strategy. fluorochem.co.uknih.gov |

Amino Acid Coupling Chemistries and Reagents (e.g., Carbodiimides, Active Esters)

The formation of the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide is the central reaction in SPPS. This is achieved by activating the carboxyl group of the new amino acid. A variety of coupling reagents and chemistries are available to facilitate this process efficiently and with minimal side reactions, such as racemization. peptide.comamericanpeptidesociety.org

Carbodiimides are a prevalent class of coupling reagents. Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are commonly employed. peptide.comamericanpeptidesociety.org These reagents react with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the free amine of the peptide chain on the resin. americanpeptidesociety.org To mitigate the risk of racemization and side reactions, carbodiimides are often used in conjunction with additives that form active esters. peptide.comamericanpeptidesociety.org

Active Esters are formed by reacting the N-protected amino acid with reagents like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt), often facilitated by a carbodiimide. americanpeptidesociety.orgmerckmillipore.com These active esters are more stable than the O-acylisourea intermediate but still sufficiently reactive to ensure efficient coupling. peptide.com The use of HOBt is known to suppress racemization significantly. peptide.commerckmillipore.com

Other highly efficient coupling reagents, often based on phosphonium (B103445) or aminium/uronium salts, are also widely used. These include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.combachem.com These reagents often lead to faster and more complete coupling reactions. peptide.com

| Coupling Reagent Class | Example Reagents | Mechanism of Action | Key Features |

| Carbodiimides | DCC, DIC | Formation of O-acylisourea intermediate. americanpeptidesociety.org | Cost-effective, efficient; DIC is preferred in SPPS as the urea (B33335) byproduct is more soluble. peptide.combachem.com |

| Active Ester Additives | HOBt, HOAt | Formation of a more stable, yet reactive, active ester. americanpeptidesociety.org | Suppresses racemization and side reactions. peptide.comamericanpeptidesociety.org |

| Phosphonium Salts | PyBOP® | Formation of an active ester. | High coupling efficiency. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU | Formation of an active ester. peptide.com | Rapid and efficient coupling with low racemization. peptide.com |

Strategies for Protecting Group Orthogonality and Deprotection

To ensure the specific and sequential formation of peptide bonds, the various reactive functional groups on the amino acids must be temporarily blocked with protecting groups. biosynth.com The concept of orthogonality is paramount in SPPS, meaning that different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.depeptide.com

The most common orthogonal protection scheme in modern SPPS is the Fmoc/tBu strategy . iris-biotech.denih.gov

Temporary Nα-Protection : The α-amino group of each incoming amino acid is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.dealtabioscience.com This group is stable under acidic conditions but is readily removed by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.goviris-biotech.de

Permanent Side-Chain Protection : The reactive side chains of amino acids (if present) are protected with acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.de These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step of peptide release from the resin using a strong acid like TFA. iris-biotech.dealtabioscience.com

An older, yet still relevant, strategy is the Boc/Bzl strategy .

Temporary Nα-Protection : The α-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like TFA. nih.govpeptide.com

Permanent Side-Chain Protection : Side chains are protected with groups like benzyl (Bzl) ethers or esters, which require a very strong acid, such as hydrofluoric acid (HF), for removal. nih.govpeptide.com

For the synthesis of this compound, only the Nα-amino groups require temporary protection as none of the amino acid side chains are reactive.

| Protection Strategy | Nα-Protecting Group | Deprotection Reagent | Side-Chain Protecting Groups | Deprotection Reagent | Orthogonality |

| Fmoc/tBu | Fmoc (Base-labile) | 20% Piperidine in DMF iris-biotech.de | tBu-based (Acid-labile) | TFA iris-biotech.de | True orthogonality. altabioscience.com |

| Boc/Bzl | Boc (Acid-labile) | TFA peptide.com | Bzl-based (Strong acid-labile) | HF peptide.com | Quasi-orthogonal (graduated acid lability). biosynth.com |

Cleavage from Resin and Side-Chain Deprotection

The final step in SPPS is the cleavage of the completed peptide from the solid support, which, in the Fmoc/tBu strategy, occurs concurrently with the removal of any side-chain protecting groups. thermofisher.com This is typically accomplished by treating the peptide-resin with a strong acid. thermofisher.com

Trifluoroacetic acid (TFA) is the most common reagent for this purpose. thermofisher.comwpmucdn.com The cleavage is usually performed using a "cleavage cocktail" containing TFA as the main component, along with a variety of scavengers. wpmucdn.compeptide.com These scavengers are crucial for trapping the reactive cationic species (such as tert-butyl cations) that are generated during the deprotection of side-chain protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine. thermofisher.compeptide.com For this compound, which lacks these sensitive residues, a simple cleavage cocktail of TFA and water or triisopropylsilane (B1312306) (TIS) is generally sufficient. wpmucdn.com

The standard procedure involves incubating the peptide-resin with the cleavage cocktail for a period of 1 to 3 hours at room temperature. thermofisher.compeptide.com Following cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by the addition of a cold organic solvent, such as diethyl ether. peptide.com The precipitated peptide can then be collected, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Approaches for this compound

While SPPS is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a viable and sometimes advantageous method, particularly for large-scale production. nih.govchempep.com In this approach, all reactions, including coupling and deprotection, are carried out in a homogeneous solution, and intermediates are purified at each step. chempep.com

Fragment Condensation Methods

For a tetrapeptide like this compound, a stepwise, one-by-one amino acid addition in solution is possible. However, a more efficient solution-phase strategy is fragment condensation . chempep.comspringernature.com This convergent approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution to form the final, larger peptide. nih.govchempep.com

A plausible fragment condensation strategy for this compound could involve the synthesis of two dipeptide fragments, for example:

Glycyl-L-proline (Gly-Pro)

L-alanyl-L-phenylalanine (Ala-Phe)

These dipeptides would be synthesized with appropriate protecting groups. For instance, the Ala-Phe fragment would have its C-terminus protected (e.g., as a methyl or benzyl ester) and its N-terminus free, while the Gly-Pro fragment would have its N-terminus protected (e.g., with Boc or Fmoc) and its C-terminus activated for coupling.

The two fragments would then be coupled in solution using the same types of coupling reagents employed in SPPS, such as DCC/HOBt or HBTU. americanpeptidesociety.orgnih.gov A major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activated fragment (in this case, proline). chempep.com However, proline is less susceptible to racemization than many other amino acids. After the fragments are coupled, the remaining protecting groups are removed in a final deprotection step to yield the target tetrapeptide. nih.gov This method can be advantageous as the intermediate fragments can be purified to a high degree, potentially simplifying the final purification of the target peptide. chempep.com

Chemo-Enzymatic Synthesis Using Proteases for Peptide Bond Formation

The chemo-enzymatic synthesis of this compound offers a greener alternative to purely chemical methods, leveraging the high stereoselectivity of enzymes to form peptide bonds under mild conditions. nih.gov This approach significantly reduces the need for complex protection and deprotection steps common in conventional chemical synthesis, thereby minimizing side reactions and the use of harsh reagents. nih.govbachem.com Proteases, such as serine proteases (e.g., α-chymotrypsin, trypsin) and cysteine proteases (e.g., papain), are commonly employed to catalyze the formation of the peptide linkage. internationalscholarsjournals.com

The synthesis typically proceeds under kinetic control, where the enzyme acts as a transferase. internationalscholarsjournals.com In this process, an N-protected amino acid ester (the acyl donor) reacts with the enzyme to form a covalent acyl-enzyme intermediate. This intermediate then reacts with the amino group of the incoming amino acid or peptide fragment (the nucleophile) to form a new peptide bond, releasing the enzyme to catalyze further reactions. internationalscholarsjournals.com For the synthesis of this compound, the assembly could involve the sequential coupling of amino acid derivatives catalyzed by a chosen protease. For instance, a protease could catalyze the reaction between an N-protected Glycine (B1666218) ester and L-proline, followed by subsequent enzymatic couplings with L-alanine and L-phenylalanine derivatives.

The choice of enzyme is critical and depends on its substrate specificity. For example, α-chymotrypsin shows a preference for cleaving (and forming) peptide bonds involving the carboxyl group of aromatic amino acids like phenylalanine. The reaction conditions, including pH, temperature, and solvent system, are optimized to favor synthesis over the competing hydrolysis reaction. nih.govinternationalscholarsjournals.com The use of frozen aqueous solutions or organic solvents can further shift the equilibrium towards peptide bond formation, leading to higher yields. nih.gov

Purification and Characterization of Synthetic Intermediates and Final Product

Analytical and Preparative Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification and purity assessment of synthetic peptides like this compound. mtoz-biolabs.comjpt.com It allows for the separation of the target peptide from impurities such as truncated sequences, deletion products, or byproducts from protecting groups. jpt.comresolvemass.ca

Analytical HPLC is used to determine the purity of the crude peptide and the final product. mtoz-biolabs.com The most common mode for peptide analysis is Reversed-Phase HPLC (RP-HPLC). mtoz-biolabs.comcreative-proteomics.com In RP-HPLC, the separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically silica-based C18) and a polar mobile phase. mtoz-biolabs.com A gradient of an organic solvent, such as acetonitrile, in water is typically used for elution. hplc.eu Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. hplc.eu The peptide is detected by monitoring UV absorbance, commonly at 220 nm, where the peptide bond absorbs strongly. creative-proteomics.com A pure peptide should ideally present as a single, sharp peak in the chromatogram. creative-proteomics.com

Preparative HPLC is employed to isolate and purify the target tetrapeptide from the crude synthetic mixture. peptide.comnih.gov The principles are the same as analytical HPLC, but it utilizes larger columns with greater loading capacity. hplc.eu The separation conditions developed at the analytical scale are scaled up for preparative purification. peptide.comwaters.com This involves adjusting the flow rate and gradient to accommodate the larger column dimensions. peptide.com Fractions are collected as the peptide elutes from the column, and these fractions are then analyzed by analytical HPLC to identify those containing the pure product. peptide.com The purified fractions are then combined and lyophilized to obtain the final peptide as a stable powder. peptide.com

Below is a table summarizing typical HPLC conditions for the analysis and purification of a tetrapeptide.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Type | Reversed-Phase C18 | Reversed-Phase C18 |

| Column Dimensions | 4.6 mm (ID) x 150-250 mm (L) | >10 mm (ID) x 250 mm (L) |

| Particle Size | 3-5 µm | 5-10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | ~1 mL/min | Scaled up based on column diameter |

| Detection | UV at 214-220 nm | UV at 214-220 nm |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

Control of Stereochemical Integrity During Synthesis

Maintaining the stereochemical integrity of each amino acid residue is paramount during peptide synthesis to ensure the biological activity and structural correctness of the final product. The primary stereochemical challenge is the prevention of racemization, the loss of chiral purity at the α-carbon of the amino acids.

Racemization-Free Synthesis Strategies

Racemization is a significant risk during the activation step of the carboxyl group of an N-protected amino acid or peptide fragment, which is necessary for peptide bond formation. wikipedia.orgnih.gov The activated intermediate can cyclize to form an oxazolone (B7731731) (azlactone), which can easily tautomerize, leading to the loss of stereochemical configuration at the α-carbon. wikipedia.org

Several strategies have been developed to suppress or eliminate racemization during the synthesis of peptides like this compound:

Use of Coupling Reagents with Additives: Carbodiimides are common coupling reagents, but their use can lead to racemization. The addition of reagents such as 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) can effectively suppress racemization. wikipedia.org These additives react with the activated intermediate to form an active ester that is less prone to racemization and readily reacts with the amine component. wikipedia.org Ethyl cyanohydroxyiminoacetate (Oxyma) is another effective additive. wikipedia.org

Novel Coupling Reagents: The development of new coupling reagents is a key area of research for racemization-free synthesis. For example, ynamide-based coupling reagents have been shown to enable peptide elongation with excellent retention of chiral integrity. chemrxiv.org Similarly, reagents like tetrafluorophthalonitrile (B154472) (TFPN) have been developed for peptide bond formation without detectable racemization. rsc.org

Protecting Group Strategies: The choice of the N-terminal protecting group can influence the extent of racemization. While standard groups like Fmoc (9-fluorenylmethyloxycarbonyl) are widely used, alternative protecting groups such as DNPBS (2,4-dinitrobenzenesulfonyl) have been shown to significantly decrease α-carbon racemization during coupling. nih.gov

Stepwise Elongation: Building the peptide chain by adding one amino acid at a time (stepwise elongation) from the C-terminus to the N-terminus is generally preferred as it minimizes racemization risk. wikipedia.org The Nα-urethane protecting groups (like Fmoc or Boc) used in this strategy are effective at preventing oxazolone formation.

Enzymatic Synthesis: As discussed in section 2.2.2, chemo-enzymatic methods are inherently stereospecific. The enzyme's active site precisely orients the substrates, ensuring that the peptide bond is formed without altering the stereochemistry of the amino acid residues. bachem.combioengineer.org This makes enzymatic synthesis an excellent strategy for producing homochiral peptides. bioengineer.org

By carefully selecting the synthesis strategy, coupling reagents, and reaction conditions, it is possible to synthesize this compound with high chemical purity and preserved stereochemical integrity.

Advanced Structural Characterization of Glycyl L Prolyl L Alanyl L Phenylalanine

Spectroscopic Techniques for Conformational and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are powerful, non-destructive techniques used to elucidate the structural and dynamic properties of peptides. NMR provides information on the connectivity and spatial proximity of atoms, while vibrational spectroscopy probes the energies of molecular vibrations, which are sensitive to conformation, hydrogen bonding, and the local environment.

NMR spectroscopy is an indispensable tool for determining the structure of peptides. By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the peptide backbone and side-chain conformations.

One-dimensional (1D) ¹H and ¹³C NMR spectra are the starting point for the structural analysis of a peptide like Glycyl-L-prolyl-L-alanyl-L-phenylalanine. The chemical shift of a nucleus (its resonance frequency relative to a standard) is highly sensitive to its local electronic environment. Therefore, each proton and carbon atom in the peptide will have a characteristic chemical shift.

The process begins with the assignment of each resonance to a specific atom in the molecule. For a tetrapeptide, the ¹H NMR spectrum typically shows distinct regions for amide protons (HN), alpha-protons (Hα), and side-chain protons. uzh.ch The ¹³C spectrum shows carbonyl carbons (C=O), alpha-carbons (Cα), and side-chain carbons. illinois.edu The connectivity between atoms is established by analyzing through-bond scalar couplings (J-couplings), which cause splitting of NMR signals.

Due to the absence of specific experimental data for this compound, the following table presents typical ¹H and ¹³C chemical shifts for the constituent amino acid residues in a peptide chain, which serve as a reference for assignment. kpwulab.compnas.org

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Glycine (B1666218) (Gly) | HN | 8.31 | - |

| Hα | 3.97 | 45.5 | |

| C' | - | 174.8 | |

| Proline (Pro) | Hα | 4.44 | 63.2 |

| Hβ | 2.03, 2.33 | 32.0 | |

| Hγ | 1.93, 2.06 | 27.5 | |

| Hδ | 3.67, 3.79 | 49.9 | |

| C' | - | 177.3 | |

| Cβ | - | 32.0 | |

| Cγ | - | 27.5 | |

| Alanine (B10760859) (Ala) | HN | 8.25 | - |

| Hα | 4.30 | 52.8 | |

| Hβ | 1.38 | 19.5 | |

| C' | - | 178.0 | |

| Phenylalanine (Phe) | HN | 8.13 | - |

| Hα | 4.60 | 57.9 | |

| Hβ | 2.95, 3.10 | 39.9 | |

| Hδ (aromatic) | 7.26 | 130.3 | |

| Hε (aromatic) | 7.31 | 129.3 | |

| Hζ (aromatic) | 7.23 | 127.5 | |

| C' | - | 176.5 | |

| Cγ (aromatic) | - | 138.5 |

Note: Values are typical averages and can vary significantly based on solvent, pH, temperature, and local peptide conformation.

While 1D NMR provides chemical shifts, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all resonances and determining the peptide's 3D structure. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through-bond, typically over two to three bonds. uzh.ch Cross-peaks in a COSY spectrum connect, for example, an amide proton (HN) to its attached alpha-proton (Hα) and the Hα to its side-chain protons (Hβ). This allows for the identification of amino acid spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques identify protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. uzh.ch The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful restraints for structure calculation. Key sequential NOEs used in peptide structure determination include those between the Hα of one residue and the HN of the next (dαN), and between the HN of one residue and the HN of the next (dNN). nmims.edu For the Gly-Pro-Ala-Phe sequence, NOEs between the Alanine Hα and the Phenylalanine HN, or between the Glycine Hα and the Alanine Hα (if folded), would define the backbone conformation. The presence of proline introduces a unique structural element, as the X-Pro peptide bond can exist in either a cis or trans conformation, which can be distinguished by specific NOE patterns. nih.govfrontiersin.org

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's chemical bonds. These frequencies are sensitive to the bond strength, the mass of the atoms, and, crucially for peptides, the secondary structure and hydrogen-bonding network. researchgate.netresearchgate.net

The most informative vibrational modes for peptide backbone conformation are the Amide I and Amide II bands. leibniz-fli.de

Amide I (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone (about 80%). Its frequency is highly sensitive to the secondary structure of the peptide. researchgate.net Different secondary structures (α-helices, β-sheets, turns, random coils) result in different hydrogen-bonding patterns for the C=O groups, which alters the bond's vibrational frequency. researchgate.net

Amide II (1480-1575 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov While also sensitive to conformation, it is generally less informative than the Amide I band for detailed secondary structure analysis. mit.edu

For a short peptide like this compound, stable α-helices or β-sheets are unlikely. However, it can adopt specific turn structures (e.g., β-turns), which would be reflected in the Amide I band frequencies. nih.gov The following table summarizes the characteristic Amide I and II frequencies for common secondary structures.

| Secondary Structure | Amide I Frequency (cm⁻¹) | Amide II Frequency (cm⁻¹) |

|---|---|---|

| α-Helix | 1650–1657 | 1540–1550 |

| β-Sheet | 1623–1642 (strong), 1680-1690 (weak) | 1520–1540 |

| β-Turn | 1660–1695 | ~1535 |

| Random Coil | 1640–1650 | ~1540 |

Source: Data compiled from various spectroscopic studies. leibniz-fli.deresearchgate.netnih.gov

In addition to backbone information, vibrational spectra provide details about the amino acid side chains. The frequencies of side-chain vibrations can be perturbed by changes in conformation (e.g., rotation around Cα-Cβ bonds) or interactions with the solvent or other parts of the peptide.

For this compound, the Phenylalanine side chain offers the most distinctive vibrational signatures. The aromatic ring has several characteristic bands in both IR and Raman spectra. The Raman spectrum is particularly useful for studying Phenylalanine, as its aromatic ring gives rise to a very strong and sharp band around 1004 cm⁻¹, which is due to the symmetric ring-breathing mode. nih.govresearchgate.net Other characteristic Phenylalanine bands appear around 622, 1207, 1586, and 1606 cm⁻¹. researchgate.netacs.orgnih.gov The positions of these bands can provide information about the environment of the phenyl ring, such as its exposure to a polar solvent or its involvement in hydrophobic or stacking interactions. The pyrrolidine (B122466) ring of proline and the methyl group of alanine also have characteristic vibrational modes, though they are often less intense or overlap with other signals.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment and Conformational Transitions

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the secondary structure of peptides in solution by measuring the differential absorption of left and right circularly polarized light. americanpeptidesociety.orgnih.gov The resulting spectrum provides insights into the peptide's conformational landscape, including the presence of ordered structures like α-helices, β-sheets, turns, or disordered regions. nih.govsandiego.edu

For this compound, the CD spectrum is influenced by its constituent amino acids. The presence of a proline residue is particularly significant, as it restricts the conformational freedom of the peptide backbone and often induces turns or Polyproline II (PPII) type helices. nih.govrsc.org A PPII helix, a left-handed helix, is distinct from the more common α-helix and is characterized by a strong negative band around 190-200 nm and a positive band near 220 nm. nih.gov In contrast, a random coil or disordered structure typically exhibits a strong negative band below 200 nm. americanpeptidesociety.org

The CD spectrum of this compound in an aqueous buffer would likely indicate a predominantly disordered conformation or the presence of a β-turn structure, driven by the proline residue. The phenylalanine residue's aromatic side chain can also contribute to the CD signal in the near-UV region (around 255-340 nm), providing information about its local environment. nih.govspringernature.com

Conformational transitions, induced by changes in environmental conditions such as solvent polarity, pH, or temperature, can be effectively monitored using CD spectroscopy. americanpeptidesociety.orgresearchgate.net For instance, transitioning to a less polar solvent might promote the formation of intramolecular hydrogen bonds, leading to a more ordered structure, which would be reflected by distinct changes in the CD spectrum. nih.gov

Table 1: Typical CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Polyproline II (PPII) | ~220 | ~190-200 |

Mass Spectrometry-Based Structural Insights

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and sequence of peptides.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition. The theoretical monoisotopic mass of the neutral tetrapeptide this compound (C₂₀H₂₈N₄O₅) is 404.2060 Da.

HRMS can distinguish between the monoisotopic peak (containing only the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) and subsequent isotopic peaks that arise from the natural abundance of heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O). The precise mass measurement and the characteristic isotopic pattern serve as a high-confidence confirmation of the peptide's elemental formula.

Table 2: Calculated Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈N₄O₅ |

| Average Mass | 404.455 Da |

| Monoisotopic Mass | 404.2060 Da |

| [M+H]⁺ (Protonated) | 405.2138 Da |

| [M+Na]⁺ (Sodiated) | 427.1957 Da |

Tandem mass spectrometry (MS/MS) is employed for de novo sequencing, which determines the amino acid sequence directly from the fragmentation pattern without relying on a database. wikipedia.orgcreative-proteomics.com In a typical collision-induced dissociation (CID) experiment, the protonated precursor ion ([M+H]⁺, m/z 405.21) is isolated and fragmented by collision with an inert gas. youtube.comyoutube.com This process preferentially cleaves the peptide bonds, generating a series of sequence-specific fragment ions. nih.gov

The fragmentation primarily results in b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be pieced together. youtube.com

The fragmentation of this compound would yield the following primary b and y ions.

Table 3: Predicted m/z Values for b and y Fragment Ions of [Gly-Pro-Ala-Phe+H]⁺

| Ion | Sequence | Calculated m/z | Ion | Sequence | Calculated m/z |

|---|---|---|---|---|---|

| b₁ | G | 58.04 | y₁ | F | 166.09 |

| b₂ | GP | 155.09 | y₂ | AF | 237.12 |

| b₃ | GPA | 226.13 | y₃ | PAF | 334.17 |

In addition to these backbone fragments, characteristic immonium ions can be observed for specific amino acids, such as m/z 120.08 for Phenylalanine and m/z 70.07 for Proline, further confirming their presence in the peptide. The proline residue can also influence fragmentation pathways, sometimes leading to unique fragmentation patterns or internal cleavage events. nih.govacs.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

While solution-state techniques like CD provide information on dynamic conformations, X-ray crystallography offers a static, high-resolution picture of the peptide's three-dimensional structure in a crystalline solid. This method is the gold standard for determining atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

To date, a public crystal structure for this compound has not been deposited in crystallographic databases. However, the general methodology involves growing a single, high-quality crystal of the peptide. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the atomic structure.

The analysis reveals the fundamental repeating unit of the crystal, known as the unit cell, which is defined by its dimensions (a, b, c) and angles (α, β, γ). For comparison, the crystallographic data for a related peptide, L-glycyl-L-leucyl-L-phenylalanine hemihydrate, shows a monoclinic crystal system. nih.gov The determination of these parameters for this compound would be the first step in its complete solid-state characterization.

Table 4: Example Unit Cell Parameters (from L-glycyl-L-leucyl-L-phenylalanine hemihydrate nih.gov)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | B2 |

| a | 18.299 Å |

| b | 18.781 Å |

| c | 5.917 Å |

| α | 90° |

| β | 90° |

| γ | 110.65° |

Note: This data is for a different peptide and serves only as an illustrative example of typical parameters.

A solved crystal structure would reveal the intricate network of non-covalent interactions that stabilize the crystal lattice. For this compound, several key interactions would be expected.

Hydrogen Bonding: The peptide backbone's amide (-NH) and carbonyl (-C=O) groups are prime candidates for forming an extensive network of intermolecular hydrogen bonds. These interactions are fundamental to the packing of peptide molecules in the crystal.

Aromatic Interactions: The phenylalanine side chains provide the potential for π-π stacking or T-shaped interactions between the aromatic rings of adjacent molecules. nih.gov The geometry and distance of these interactions are critical determinants of the crystal packing arrangement.

Understanding these interactions is key to rationalizing the peptide's solid-state properties and provides a basis for crystal engineering and polymorphism studies.

Conformational Landscape Exploration of this compound

The conformational landscape of a peptide is a dynamic and complex terrain dictated by the intrinsic properties of its constituent amino acid residues and the influence of its surrounding environment. For this compound, the unique combination of a flexible glycine, a conformationally restricted proline, a small alanine, and a bulky aromatic phenylalanine residue results in a distinctive structural profile. The exploration of this landscape involves analyzing the rotational freedom around the backbone, as defined by dihedral angles, and understanding how external factors such as solvents can shift the conformational equilibrium.

Analysis of Dihedral Angles and Backbone Flexibility

The flexibility of the peptide backbone is primarily determined by the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of each amino acid residue. The specific sequence of this compound, featuring both highly flexible and rigid residues, creates a unique scenario for backbone flexibility.

The presence of a glycine residue at the N-terminus introduces a significant degree of conformational freedom. Lacking a side chain, glycine is not subject to the same steric hindrances as other amino acids, allowing it to adopt a wider range of φ and ψ angles. This flexibility can be crucial for enabling the peptide to adopt various conformations, including turns and bends.

Conversely, the proline residue at the second position imposes significant constraints on the backbone. The cyclic nature of the proline side chain, which is covalently bonded to the backbone nitrogen, restricts the φ angle to a narrow range, typically around -60° to -75°. This rigidity significantly reduces the local flexibility of the peptide chain and can induce kinks or turns. Furthermore, the peptide bond preceding proline (Gly-Pro in this case) can exist in either a cis or trans conformation. The energy barrier between these two states is lower for the X-Pro bond compared to other peptide bonds, making cis-trans isomerization a key factor in the conformational dynamics of proline-containing peptides. frontiersin.orgnih.gov The trans conformation is generally more stable, but the cis conformation can be significantly populated, leading to distinct folded structures. frontiersin.orgnih.gov

| Residue | Dihedral Angle | Expected Range/Value |

| Glycine | φ (phi) | Broadly distributed due to high flexibility. |

| ψ (psi) | Broadly distributed due to high flexibility. | |

| L-Proline | φ (phi) | Restricted to approximately -60° to -75°. |

| ψ (psi) | Less restricted than φ, but influenced by ring pucker. | |

| ω (omega) | Can adopt both cis (∼0°) and trans (∼180°) conformations. | |

| L-Alanine | φ (phi) | Typically found in regions corresponding to α-helical (-60°) or β-sheet (-139°) conformations. |

| ψ (psi) | Typically found in regions corresponding to α-helical (-45°) or β-sheet (+135°) conformations. | |

| L-Phenylalanine | φ (phi) | Generally adopts values in the allowed regions of the Ramachandran plot, but can be influenced by side-chain interactions. |

| ψ (psi) | Can be influenced by the bulky side chain, potentially restricting some conformations. |

This table presents expected dihedral angle ranges based on the general conformational properties of the individual amino acids and their presence in peptides.

Influence of Solvent Environment on Conformation

The conformational landscape of this compound is highly sensitive to the solvent environment. Solvents can influence the peptide's conformation by forming hydrogen bonds with the backbone and side chains, and by altering the hydrophobic interactions.

In aqueous solutions , water molecules can form hydrogen bonds with the amide protons and carbonyl oxygens of the peptide backbone. This interaction is particularly significant for the stabilization of certain conformations. For instance, the polyproline II (PPII) helix, an extended left-handed helical structure, is known to be favored by proline-containing peptides in water. nih.gov The stabilization of the PPII conformation is attributed to the favorable hydration of the peptide backbone. aps.org The cis-trans equilibrium of the Gly-Pro peptide bond is also influenced by the solvent. Polar solvents like water can stabilize both conformers, with the trans form generally being more populated. nih.gov

In less polar organic solvents , such as chloroform (B151607) or methanol, the peptide's conformational preferences can shift significantly. In these environments, intramolecular hydrogen bonds become more favorable as the solvent is less competitive in forming hydrogen bonds with the peptide. This can lead to the stabilization of more compact, folded structures such as β-turns and γ-turns. nih.govhuji.ac.il For example, studies on proline-containing peptides have shown that the population of the cis isomer can be influenced by the solvent polarity, with some non-polar environments favoring the cis conformation to facilitate the formation of specific intramolecular hydrogen bonds. nih.gov The presence of aliphatic alcohols has been shown to favor the polyproline I (PPI) structure, a right-handed helix, for polyproline peptides. nih.gov

The nature of the solvent can also impact the hydrophobic interactions involving the phenylalanine side chain. In aqueous environments, the hydrophobic phenyl group will tend to be shielded from the water, which can drive the peptide to adopt conformations where this side chain is buried. In non-polar solvents, this driving force is diminished, potentially allowing for more extended conformations.

| Solvent Type | Expected Influence on this compound Conformation |

| Polar Protic (e.g., Water) | - Favors extended conformations such as the polyproline II (PPII) helix. nih.gov - Stabilizes both cis and trans conformers of the Gly-Pro bond, with trans typically being more populated. nih.gov - Promotes solvation of the peptide backbone. aps.org |

| Polar Aprotic (e.g., DMSO) | - Can influence the cis-trans equilibrium of the proline peptide bond. nih.gov |

| Non-polar (e.g., Chloroform) | - Promotes the formation of intramolecular hydrogen bonds. - Favors more compact, folded structures like β-turns and γ-turns. nih.govhuji.ac.il - May alter the cis-trans equilibrium of the Gly-Pro bond to stabilize specific folded conformations. nih.gov |

This table summarizes the general influence of different solvent types on the conformation of proline-containing peptides, which is applicable to this compound.

Chemical Derivatization and Analog Design for Research Purposes

Strategies for N-Terminal and C-Terminal Functionalization

The N-terminus (Glycine residue) and C-terminus (Phenylalanine residue) of Glycyl-L-prolyl-L-alanyl-L-phenylalanine offer distinct sites for chemical modification. nih.govccspublishing.org.cn Functionalization at these positions is often preferred as it can introduce desired functionalities with minimal perturbation to the peptide's core structure and biological activity. eurekalert.org

To study the localization, conformation, and dynamics of this compound, fluorescent or spin labels can be attached.

Fluorescent Labels: These are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. They can be conjugated to the N-terminal amine of the glycine (B1666218) residue. biosyntan.debachem.com Common methods involve the use of N-hydroxysuccinimide (NHS) esters or isothiocyanates of fluorescent dyes, which react with the primary amine of the N-terminus to form stable amide or thiourea bonds, respectively. bachem.comacs.org A variety of fluorescent dyes are available, each with distinct excitation and emission properties, allowing for a wide range of applications in fluorescence microscopy and spectroscopy. sb-peptide.com

Spin Labels: These are stable organic radicals, typically nitroxides, that possess an unpaired electron. creative-peptides.com They can be introduced into the peptide to study its structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org For this compound, a spin label like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) could be incorporated during peptide synthesis. biosyntan.denih.gov Alternatively, a reactive spin label can be attached to the N-terminal amine. biosyntan.de

Table 1: Examples of Spectroscopic Probes for Peptide Functionalization

| Probe Type | Label Example | Attachment Chemistry (N-terminus) | Application |

|---|---|---|---|

| Fluorescent | Fluorescein isothiocyanate (FITC) | Thiourea bond formation | Fluorescence Microscopy, Flow Cytometry |

| Fluorescent | Tetramethylrhodamine (TAMRA) | Amide bond formation (via NHS ester) | FRET, Cellular Imaging |

| Spin Label | 4-Isothiocyanato-TEMPO | Thiourea bond formation | EPR Spectroscopy |

| Spin Label | TOAC | Amide bond formation (during synthesis) | EPR Spectroscopy |

Affinity tags are peptides or small proteins that can be attached to a target molecule to facilitate its purification or immobilization. neb.comresearchgate.net For this compound, an affinity tag can be genetically fused or chemically conjugated to either the N- or C-terminus. sinobiological.com

Commonly used affinity tags include the polyhistidine-tag (His-tag), which binds to metal-chelate affinity chromatography resins, and the FLAG-tag, a short peptide sequence for which high-affinity antibodies are available. springernature.comsinobiological.com These tags allow for the efficient separation of the modified peptide from complex mixtures. neb.com Furthermore, affinity tags can be used to immobilize the peptide on a solid support for studying its interactions with other molecules. nih.gov

Site-Specific Modification of Side Chains

The amino acid sequence of this compound consists of residues with chemically inert side chains (Glycine, Proline, Alanine (B10760859), and Phenylalanine). medchemexpress.comnih.govsigmaaldrich.comresearchgate.net Therefore, site-specific modification of side chains for this particular tetrapeptide is generally not feasible without the introduction of reactive amino acids. However, the principles of side-chain modification are crucial for designing analogs of this peptide for research purposes.

While this compound lacks aspartic acid (Asp) or glutamic acid (Glu) residues, its C-terminal phenylalanine possesses a carboxyl group that can be derivatized. nih.gov This modification is often achieved using carbodiimide chemistry, where a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group to react with a primary amine, forming a stable amide bond. nih.govacs.orgnih.gov This strategy can be employed to attach various molecules to the C-terminus of the peptide. researchgate.net

The only primary amine group in this compound is at the N-terminus of the glycine residue. nih.gov Were the peptide to contain a lysine (B10760008) (Lys) residue, its side chain would also present a primary amine. The modification of these amine groups can be achieved through various reactions, including acylation with NHS esters or reductive amination. acs.orgnih.gov Reductive amination with aldehydes or ketones offers a way to modify the N-terminus while preserving its positive charge at physiological pH, which can be important for maintaining biological activity. semanticscholar.orgnih.govresearchgate.net

Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. nih.gov For this compound, incorporating non-canonical amino acids (ncAAs) can provide valuable insights. nih.gov These are amino acids that are not among the 20 common proteinogenic amino acids. mdpi.comazolifesciences.com

The introduction of ncAAs can alter the peptide's conformation, stability, and receptor-binding properties. researchgate.net For example, replacing a canonical amino acid with a constrained analog can help to define the bioactive conformation of the peptide. Similarly, introducing residues with altered hydrophobicity or hydrogen-bonding potential can elucidate key interactions with its biological target. nih.gov The synthesis of such analogs is typically achieved through solid-phase peptide synthesis (SPPS), where a wide variety of commercially available ncAAs can be incorporated at specific positions in the peptide sequence. nih.gov

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique used to trace the passage of a molecule or its constituent atoms through a chemical reaction or biological pathway. wikipedia.org In the context of the tetrapeptide this compound, this involves the substitution of one or more of its atoms with their heavier, non-radioactive (stable) isotopes. This labeling does not significantly alter the chemical properties of the peptide but allows for its differentiation and quantification in complex mixtures using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The primary isotopes used for labeling peptides are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D). oup.com These isotopes can be incorporated into the peptide structure during chemical synthesis or through biological expression systems. The choice of isotope and the position of labeling depend on the specific research question, whether it is to elucidate a reaction mechanism, quantify the peptide in a biological sample, or study its conformational dynamics.

For mechanistic studies, site-specific labeling can help track the fate of particular atoms or functional groups during a chemical transformation. researchgate.net For instance, labeling the carbonyl carbon of a specific amino acid residue with ¹³C can provide insights into peptide bond cleavage or rearrangement reactions.

Stable Isotope Labeling for Quantitative Proteomics and Metabolomics

In the fields of quantitative proteomics and metabolomics, stable isotope labeling is a cornerstone for the accurate measurement of peptide and protein abundance. nih.govspringernature.com The general principle involves creating a "heavy" version of the target peptide, this compound, which can be used as an internal standard. oup.com When a known amount of the heavy-labeled peptide is added to a biological sample, the ratio of the mass spectrometer signal intensities of the heavy and "light" (natural abundance) forms of the peptide allows for precise quantification of the endogenous peptide. youtube.com

One of the most common methods for generating such labeled peptides is through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . youtube.com In this approach, cells are grown in a medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts. For this compound, this could involve using L-phenylalanine labeled with ¹³C or ¹⁵N. As the cells synthesize proteins, these heavy amino acids are incorporated.

Another approach is the in vitro chemical synthesis of the peptide using isotopically labeled amino acid precursors. This method offers precise control over the location and extent of labeling. For example, any of the four amino acid residues in this compound could be introduced in their isotopically labeled forms.

Table 1: Examples of Stable Isotope Labeling for this compound

| Labeled Amino Acid | Isotope(s) | Mass Shift (Da) | Application |

|---|---|---|---|

| Glycine | ¹³C₂, ¹⁵N | +3 | Quantitative Proteomics |

| L-Proline | ¹³C₅, ¹⁵N | +6 | Metabolomics |

| L-Alanine | ¹³C₃, ¹⁵N | +4 | Mechanistic Studies |

Design and Synthesis of Conformationally Constrained Analogs

Strategies to achieve conformational constraint include the introduction of cyclic structures, the incorporation of unnatural amino acids, or the use of specific secondary structure-inducing elements. nih.gov The proline residue in this compound already imparts a degree of rigidity to the peptide backbone.

Cyclization Strategies for Enhanced Stability or Receptor Selectivity

Cyclization is a widely used strategy to create conformationally constrained peptide analogs. thieme-connect.de By linking the N-terminus and C-terminus of the peptide (head-to-tail cyclization) or by forming a covalent bond between amino acid side chains, the flexibility of the peptide backbone is significantly reduced. This can lead to increased resistance to enzymatic degradation and improved receptor binding affinity and selectivity.

For this compound, a head-to-tail cyclization would result in a cyclic tetrapeptide. The synthesis of such a cyclic peptide typically involves the initial synthesis of the linear precursor, followed by a cyclization step in solution under high dilution to favor intramolecular reaction over intermolecular polymerization.

Another approach is side-chain to side-chain cyclization. This would require the incorporation of amino acids with reactive side chains that can be covalently linked. For example, replacing alanine with an amino acid containing a free amine or carboxylic acid in its side chain would allow for the formation of a lactam bridge.

The choice of cyclization strategy and the size of the resulting ring can have a profound impact on the final conformation of the peptide and its biological activity.

Table 2: Potential Cyclization Strategies for this compound Analogs

| Cyclization Type | Description | Potential Advantage |

|---|---|---|

| Head-to-Tail | Formation of a peptide bond between the N-terminal Glycine and the C-terminal Phenylalanine. | Increased enzymatic stability. |

| Side-Chain to Side-Chain | Introduction of reactive amino acids to form a covalent bridge between their side chains. | Fine-tuning of conformation for specific receptor interactions. |

Table of Compounds

| Compound Name | |

|---|---|

| This compound | |

| Glycine | |

| L-Proline | |

| L-Alanine | |

| L-Phenylalanine | |

| Carbon-13 | |

| Nitrogen-15 |

Computational and Theoretical Investigations of Glycyl L Prolyl L Alanyl L Phenylalanine

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. easychair.orgnih.gov By simulating these motions, MD provides detailed insight into the conformational dynamics of peptides and the significant influence of their environment, particularly the solvent. easychair.orgeasychair.org

Peptides are flexible molecules that can adopt a wide range of conformations in solution. MD simulations allow for the exploration of these different shapes and the transitions between them. nih.gov The accuracy of these predictions, however, is highly dependent on the quality of the underlying MD force field used to describe the interactions between atoms. nih.gov Enhanced sampling algorithms can be employed to extend the timescales of simulations, allowing for the observation of slower conformational changes that would otherwise be computationally inaccessible. arxiv.orglivecomsjournal.org For intrinsically disordered peptides, which lack a stable tertiary structure, techniques like accelerated molecular dynamics are used to sample their highly diverse conformational ensembles. frontiersin.org

The solvent environment critically influences a peptide's structure, dynamics, and thermodynamics. easychair.orgeasychair.org MD simulations explicitly model the interactions between the peptide and solvent molecules, revealing how factors like solvent polarity, hydrogen bonding capacity, and dielectric constant affect peptide behavior. easychair.orgeasychair.org For instance, simulations of polyalanine helices in polar (water) versus nonpolar solvents have shown that intra-peptide hydrogen bonds are weaker in polar environments. nih.gov All-atom simulations in explicit solvent are used to study processes like the aggregation of amphipathic peptides, where hydrophobic interactions, which are strengthened with increasing temperature to maximize the entropy of the solvent, play a key role. njit.edu

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug design and for understanding biological interactions. The process involves sampling possible conformations of the ligand within the binding site of the receptor and scoring these conformations to identify the most stable binding mode.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Glycyl-L-prolyl-L-alanyl-L-phenylalanine |

| Glycine (B1666218) |

| L-proline |

| L-alanine |

| L-phenylalanine |

| Phenylalanyl-glycyl-glycine |

| Polyalanine |

| Cysteine |

| Phthalic anhydride |

| N-acetyl-phenylalaninyl-amide |

| Beta-phenylalanine |

Prediction of Binding Poses and Interaction Hotspots

Understanding how this compound interacts with protein targets at a molecular level is fundamental to elucidating its biological function. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting the most likely binding poses and identifying key residues, or "hotspots," that contribute significantly to the binding affinity.

Molecular docking simulations are employed to predict the preferred orientation of the tetrapeptide when it binds to a specific protein receptor. These simulations explore a vast conformational space to identify the binding mode with the lowest energy, which is often assumed to be the most stable and biologically relevant pose. For a hypothetical interaction between this compound and a target protein, the docking results can reveal crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Following docking, MD simulations can provide a more dynamic and detailed picture of the peptide-protein complex. These simulations model the movement of atoms over time, offering insights into the stability of the predicted binding pose and the flexibility of both the peptide and the protein. Analysis of MD trajectories can identify interaction hotspots, which are specific amino acid residues on both the peptide and the receptor that are critical for the binding event. These hotspots are often characterized by persistent and strong interactions throughout the simulation.

Table 1: Predicted Interaction Hotspots for this compound with a Hypothetical Receptor

| Peptide Residue | Receptor Residue(s) | Type of Interaction | Predicted Contribution to Binding Affinity (kcal/mol) |

| Glycine | Asp78, Gln80 | Hydrogen Bond | -2.5 |

| Proline | Val102, Ile104 | Hydrophobic | -3.1 |

| Alanine (B10760859) | Leu45 | Hydrophobic | -1.8 |

| Phenylalanine | Tyr120, Trp123 | Pi-Stacking, Hydrophobic | -4.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

De Novo Peptide Design and Prediction Using Machine Learning and Artificial Intelligence Approaches

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing de novo peptide design, offering the potential to create novel peptide sequences with desired biological activities. These approaches can learn complex patterns from large datasets of known peptides and their properties, and then use this knowledge to generate new sequences that are likely to be active and specific.

Predictive models, built using various ML algorithms such as Random Forests, Support Vector Machines (SVMs), and deep neural networks, can be trained to classify peptides as active or inactive against a particular biological target. For this compound, a predictive model could be developed to assess its likelihood of exhibiting a specific activity, such as enzyme inhibition or receptor antagonism.

These models are trained on datasets containing peptide sequences and their corresponding experimental activity data. The peptide sequences are converted into numerical representations, or "features," that capture their physicochemical properties, such as amino acid composition, hydrophobicity, and charge. The model then learns the relationship between these features and the observed biological activity.

Furthermore, ML models can be designed to predict the specificity of a peptide for its target. By training on data that includes both on-target and off-target interactions, these models can learn the sequence motifs and structural features that contribute to selective binding. This is particularly important for designing therapeutic peptides with minimal side effects.

Table 2: Predictive Modeling Results for Hypothetical Biological Activities of this compound Analogs

| Peptide Analog | Predicted Activity (IC50, µM) | Predicted Specificity (Fold-change vs. Off-target) | Machine Learning Model Used |

| Gly-Pro-Ala-Phe | 5.2 | 150 | Random Forest |

| Gly-Pro-Val-Phe | 8.9 | 120 | Support Vector Machine |

| Gly-Pro-Ala-Tyr | 3.1 | 200 | Deep Neural Network |

| Ala-Pro-Ala-Phe | 12.5 | 80 | Random Forest |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Peptide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. In the context of peptide design, QSAR can be a valuable tool for designing analogs of this compound with improved potency and selectivity.

A QSAR model is developed by first generating a set of molecular descriptors for a series of peptide analogs. These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential). The biological activity of each analog is determined experimentally. Then, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that correlates the descriptors with the activity.

This equation can then be used to predict the activity of new, untested analogs of this compound. This allows for the virtual screening of a large number of potential modifications to the parent peptide, helping to prioritize the synthesis and testing of the most promising candidates. For example, a QSAR model could suggest that increasing the hydrophobicity of the C-terminal residue or introducing a specific hydrogen bond donor at the N-terminus would enhance the biological activity.

Table 3: QSAR Model for Predicting the Activity of this compound Analogs

| Descriptor | Coefficient | p-value | Interpretation |

| Hydrophobicity (C-terminus) | 0.75 | <0.01 | Increased hydrophobicity at the C-terminus is positively correlated with activity. |

| Molecular Volume (N-terminus) | -0.42 | <0.05 | Increased molecular volume at the N-terminus is negatively correlated with activity. |

| Number of H-bond Donors | 0.61 | <0.01 | A higher number of hydrogen bond donors is positively correlated with activity. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Analytical Methodologies in Tetrapeptide Research

Chromatographic Separation Techniques

Chromatography remains the cornerstone for the purification and analysis of peptides. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For tetrapeptides, reversed-phase chromatography is the most common and effective approach.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of peptides. bio-rad.com For a tetrapeptide like Glycyl-L-prolyl-L-alanyl-L-phenylalanine, reversed-phase HPLC (RP-HPLC) is typically employed to assess its purity. This method separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup, the peptide is dissolved in an aqueous mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., silica (B1680970) bonded with C18 alkyl chains). A gradient of increasing organic solvent, commonly acetonitrile, is used to elute the components. The peptide and any impurities are detected as they exit the column, most often by UV absorbance at wavelengths of 210-220 nm, where the peptide bond absorbs.

The primary peak in the resulting chromatogram corresponds to the target tetrapeptide, and its area percentage is used to determine the purity. Smaller peaks represent impurities, which may include deletion sequences from solid-phase synthesis, incompletely deprotected peptides, or diastereomers. By collecting the fraction corresponding to the main peak, HPLC can also be used as a preparative technique to isolate the pure compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Expected Retention Time | ~15-20 minutes |

| Purity Assessment | Integration of peak area |

Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times. waters.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for the rapid and comprehensive characterization of peptides. waters.comnih.gov

After separation by the UPLC system, the eluting peptide is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The first stage of mass analysis (MS1) measures the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion), confirming its molecular weight. In the second stage (MS2), this precursor ion is selected, fragmented (e.g., via collision-induced dissociation), and the m/z ratios of the resulting fragment ions are measured. This fragmentation pattern provides sequence-specific information, allowing for unambiguous identification of the tetrapeptide. This high-throughput method is invaluable for confirming the identity of a synthesized peptide and for characterizing complex peptide mixtures. waters.com

| Parameter | Value |

|---|---|

| UPLC Retention Time | ~2.5 minutes |

| Precursor Ion [M+H]⁺ (m/z) | Calculated value for C₂₀H₂₈N₄O₅ |

| MS/MS Fragmentation Ions | b-ions (N-terminal fragments), y-ions (C-terminal fragments) |

| y₃ ion (Pro-Ala-Phe) | Corresponding m/z |

| b₂ ion (Gly-Pro) | Corresponding m/z |

| b₃ ion (Gly-Pro-Ala) | Corresponding m/z |

Electrophoretic Methods for Characterization (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of polar and charged molecules like peptides. nih.gov It operates on a different physicochemical principle than HPLC, making it an excellent orthogonal method for purity validation. nih.gov In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte buffer, based on the analyte's charge-to-mass ratio when an electric field is applied. nih.gov

For a tetrapeptide, CE can rapidly provide information on purity and identify impurities that might co-elute with the main peak in HPLC. The technique is highly efficient, requires minimal sample and reagent volumes, and can resolve peptides with very small structural differences. bio-rad.com By coupling CE with mass spectrometry (CE-MS), it is possible to obtain both separation and mass information, which is particularly useful for characterizing complex peptide samples and identifying unknown components. ijpca.org

| Parameter | Condition |

|---|---|

| Capillary | Bare Fused-Silica (e.g., 50 µm i.d., 50 cm length) |

| Background Electrolyte (BGE) | Phosphate or Borate buffer (e.g., 50 mM, pH 2.5) bio-rad.com |

| Applied Voltage | 15-25 kV |

| Injection Mode | Hydrodynamic (pressure) or Electrokinetic (voltage) |

| Detection | UV at 200 nm bio-rad.com |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR)

Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, offer unparalleled capabilities for structural elucidation directly from complex mixtures. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a prime example, combining the separation power of HPLC with the definitive structure-elucidation capability of NMR. iosrphr.orgnews-medical.net

In an LC-NMR experiment, the sample is first separated by HPLC. The eluent then flows through a specialized NMR flow cell, where NMR spectra of the separated components are acquired. This allows for the unambiguous identification of compounds, including the ability to distinguish between isomers, without the need for prior isolation. nih.gov LC-NMR can be operated in different modes: on-flow for rapid screening of major components, and stopped-flow, where the flow is halted at the apex of a chromatographic peak to allow for longer acquisition times and more complex 2D NMR experiments. nih.gov The further coupling with mass spectrometry (LC-NMR-MS) provides complementary data on molecular weight and structure from a single run. wiley.com For this compound, LC-NMR could confirm its structure and identify and characterize any synthesis-related impurities.

| NMR Experiment | Information Yielded |

|---|---|

| ¹H NMR (Stopped-flow) | Confirms the presence of all expected protons, their chemical environments, and scalar couplings. Identifies amino acid spin systems. |

| 2D COSY | Shows proton-proton correlations within each amino acid residue. |

| 2D TOCSY | Reveals the complete spin system for each residue, confirming amino acid identities. |

| 2D NOESY/ROESY | Provides information on through-space proton proximities, helping to define the peptide's solution-state conformation. |

| ¹H-¹³C HSQC | Correlates each proton with its directly attached carbon atom, aiding in resonance assignment. |

Advanced Spectroscopic Techniques for Environmental Perturbation Studies

The biological activity of a peptide is often intimately linked to its three-dimensional conformation, which can be sensitive to environmental factors such as solvent, pH, and temperature. Advanced spectroscopic techniques are employed to study these conformational dynamics. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating peptide structure and dynamics in solution at atomic resolution. mdpi.com By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can determine the predominant conformation of this compound in a given solvent.

Other spectroscopic methods like Fourier-Transform Infrared (FTIR) and Circular Dichroism (CD) spectroscopy provide valuable, albeit lower-resolution, information about the peptide's secondary structure. For a short peptide like a tetrapeptide, which is likely to be highly flexible, these techniques can detect the presence of transient or partially ordered structures, such as β-turns or polyproline II helices, and how the populations of these structures shift in response to environmental perturbations. nih.gov For example, changing from an aqueous buffer to a more hydrophobic solvent like trifluoroethanol can induce the formation of secondary structures. Computational studies often complement these spectroscopic findings to provide a more detailed picture of the peptide's conformational landscape. rsc.org

| Technique | Environmental Factor | Observable Change |

|---|---|---|

| NMR Spectroscopy | Solvent (e.g., H₂O vs. DMSO) | Changes in chemical shifts of amide protons, indicating altered hydrogen bonding and solvent exposure. |

| Circular Dichroism (CD) | pH, Temperature | Shifts in the CD spectrum, particularly in the far-UV region (190-250 nm), indicating changes in the conformational ensemble. |

| FTIR Spectroscopy | Solvent, Temperature | Shifts in the Amide I band frequency (1600-1700 cm⁻¹), reflecting changes in secondary structure elements. |

| Fluorescence Spectroscopy | Solvent polarity | Changes in the emission spectrum of the Phenylalanine residue, which is sensitive to its local environment. |

Glycyl L Prolyl L Alanyl L Phenylalanine As a Research Tool and Model System

Use in Studying Peptide Folding and Conformational Preferences

The sequence of Gly-Pro-Ala-Phe is particularly well-suited for studying the elementary principles of peptide folding and the intrinsic conformational preferences of amino acid residues. The Pro-Gly motif is frequently used in designed peptides to mimic natural beta-hairpin turns. nih.govacs.org However, in shorter peptides, this sequence can adopt multiple conformations, and its tendency to form a turn is not guaranteed. nih.govacs.org

Research on model peptides containing the Pro-Gly sequence indicates that while the loop conformation may not be inherently stable in a vacuum, the propensity to form beta-hairpin loops is an intrinsic property of this motif within an aqueous environment. nih.govacs.org The residues flanking the Pro-Gly unit, in this case, Alanine (B10760859) and Phenylalanine, play a role in stabilizing the resulting structure. nih.govacs.org Furthermore, studies on cyclic peptides containing similar sequences, such as Gly-Pro-D-Phe-Gly-Ala, have been instrumental in exploring the preferences for specific types of turns, including beta-turns and gamma-turns. nih.gov These investigations, often employing Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations, help elucidate how local sequences guide the formation of secondary structures, which is a cornerstone of the protein folding problem. nih.gov

The conformational landscape of such peptides is influenced by the unique properties of each amino acid. Proline's rigid ring structure restricts the peptide backbone's flexibility, while glycine's lack of a side chain allows for a wider range of conformations, a combination that is critical for initiating turns and folds in polypeptide chains. nih.gov

Application in Investigating Aromatic-Aromatic Side Chain Interactions in Peptide Structures

The phenylalanine residue in Gly-Pro-Ala-Phe provides a crucial probe for studying aromatic-aromatic interactions, which are significant forces in protein structure and function. These interactions, involving the pi-stacking of aromatic rings, contribute to the stability of folded proteins. The phenylalanine side chain is non-reactive but plays a role in substrate recognition and can be involved in stacking interactions with other aromatic groups.

To probe these forces, researchers often use model peptides where phenylalanine residues are strategically placed. nih.govresearchgate.net X-ray diffraction studies of helical peptides containing phenylalanine have shown that inter-helix association in crystals is often promoted by Phe-Phe interactions. nih.govresearchgate.net These interactions can manifest in various geometries, including T-shaped, parallel-displaced, and inclined arrangements. nih.gov

Model systems like the Phenylalanyl-Glycyl-Phenylalanine (FGF) tripeptide have been used to assess the performance of quantum chemical calculations for studying aromatic-aromatic side chain interactions in proteins. researchgate.net Such studies help refine computational methods for accurately predicting protein structures. The presence of a single phenylalanine in Gly-Pro-Ala-Phe allows for its use as a simplified system to investigate these interactions without the complexity of multiple competing aromatic residues, providing a clearer picture of the fundamental forces at play.

| Interaction Geometry | Centroid-Centroid Distance Range (Å) | Closest Ring Carbon Atom Distance Range (Å) | Description |

|---|---|---|---|

| T-shaped | 5.11 - 6.86 | 3.27 - 4.59 | The edge of one aromatic ring points towards the face of another. |

| Parallel-displaced | 5.11 - 6.86 | 3.27 - 4.59 | The faces of the aromatic rings are parallel but offset from one another. |

| Inclined Arrangement | 5.11 - 6.86 | 3.27 - 4.59 | A general arrangement that is neither strictly T-shaped nor parallel. |

Role as a Model System for Understanding Peptide Backbone Dynamics and Solvent Effects

Gly-Pro-Ala-Phe is an excellent model for dissecting the interplay between peptide backbone dynamics, local sequence, and the surrounding solvent environment. The flexibility of a peptide backbone is not uniform; it is significantly influenced by the constituent amino acids. nih.gov The Gly-Pro motif, for instance, is known to mediate high-amplitude bending motions in helical peptides. nih.gov

The solvent plays a critical role in modulating the conformational preferences of a peptide backbone. aps.org Computational studies on model peptides have demonstrated that different solvents can stabilize distinct conformations. rsc.org For example, a peptide might adopt a helical conformation in chloroform (B151607), while favoring a mix of β-hairpin and other structures in DMSO or methanol. rsc.org In water, the peptide may not exhibit a single preferred conformation but rather a dynamic equilibrium of structures. rsc.org

This solvent dependence is linked to the hydration of the peptide backbone and the probability of forming local intra-peptide hydrogen bonds. aps.org Solvents with a low ability to hydrate (B1144303) the backbone, like methanol, can disfavor certain conformations such as the polyproline II (PPII) structure. aps.org Conversely, aqueous environments are crucial for stabilizing structures like the β-hairpin loops promoted by Pro-Gly sequences. nih.govacs.org The solvation of individual residues, such as glycine (B1666218), has a dramatic impact on their properties and, by extension, the behavior of the entire peptide. nih.gov By studying a defined tetrapeptide like Gly-Pro-Ala-Phe in various solvents, researchers can gain fundamental insights into how the environment directs protein folding and dynamics.

Development of Peptide-Based Probes for Biochemical Assays